(4-Ethoxyphenyl) 4-butoxybenzoate
Overview
Description
(4-Ethoxyphenyl) 4-butoxybenzoate is an organic compound with the molecular formula C20H22O6. It is a derivative of benzoic acid and is characterized by the presence of butoxy and ethoxy groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl) 4-butoxybenzoate typically involves the esterification of 4-butoxybenzoic acid with 4-ethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl) 4-butoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-butoxybenzoic acid and 4-ethoxyphenol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: 4-butoxybenzoic acid and 4-ethoxyphenol.
Oxidation: Corresponding carboxylic acids and phenols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Ethoxyphenyl) 4-butoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl) 4-butoxybenzoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Ethoxyphenyl) 4-butoxybenzoate is unique due to its specific combination of butoxy and ethoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including liquid crystal technology and advanced material synthesis .
Properties
IUPAC Name |
(4-ethoxyphenyl) 4-butoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-5-14-22-17-8-6-15(7-9-17)19(20)23-18-12-10-16(11-13-18)21-4-2/h6-13H,3-5,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXYZPGSMOSRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365021 | |
Record name | 4-Ethoxyphenyl 4-butoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53146-63-7 | |
Record name | 4-Ethoxyphenyl 4-butoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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